molecular formula C43H41N3 B15348189 Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl- CAS No. 67707-04-4

Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-

Cat. No.: B15348189
CAS No.: 67707-04-4
M. Wt: 599.8 g/mol
InChI Key: UMAFXEHJBLLIRG-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-] is a complex organic compound with the molecular formula C43H41N3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with aryl halide derivatives under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • Carbazole derivatives: These compounds share the carbazole core structure but differ in their substituents and functional groups.

  • Amine derivatives: Compounds with similar amine functionalities but different aromatic systems.

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Properties

CAS No.

67707-04-4

Molecular Formula

C43H41N3

Molecular Weight

599.8 g/mol

IUPAC Name

4-[(9-butylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline

InChI

InChI=1S/C43H41N3/c1-4-5-30-46-41-19-13-12-18-39(41)40-31-34(24-29-42(40)46)43(32-20-25-37(26-21-32)44(2)35-14-8-6-9-15-35)33-22-27-38(28-23-33)45(3)36-16-10-7-11-17-36/h6-29,31,43H,4-5,30H2,1-3H3

InChI Key

UMAFXEHJBLLIRG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71

Origin of Product

United States

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